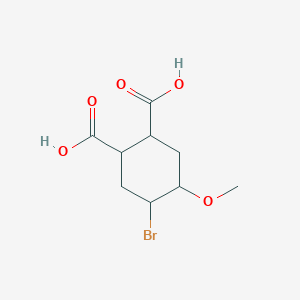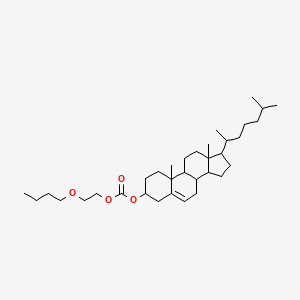
Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate is a chemical compound with the molecular formula C34H58O4 and a molecular mass of 530.82 g/mol . This compound is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with 2-butoxyethyl carbonate. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate typically involves the esterification of Cholest-5-en-3-ol with 2-butoxyethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of Cholest-5-en-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cell membranes and cholesterol metabolism.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Used in the production of specialized materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate involves its interaction with biological membranes and enzymes. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in cholesterol metabolism, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cholest-5-en-3-ol (3beta)-, 3-(2-methyl-2-propen-1-yl carbonate)
- Cholest-5-en-3-ol (3beta)-, 3-(2-ethylhexyl carbonate)
Uniqueness
Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62778-23-8 |
|---|---|
Formule moléculaire |
C34H58O4 |
Poids moléculaire |
530.8 g/mol |
Nom IUPAC |
2-butoxyethyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate |
InChI |
InChI=1S/C34H58O4/c1-7-8-20-36-21-22-37-32(35)38-27-16-18-33(5)26(23-27)12-13-28-30-15-14-29(25(4)11-9-10-24(2)3)34(30,6)19-17-31(28)33/h12,24-25,27-31H,7-11,13-23H2,1-6H3 |
Clé InChI |
LDOXGIFPIMEKOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
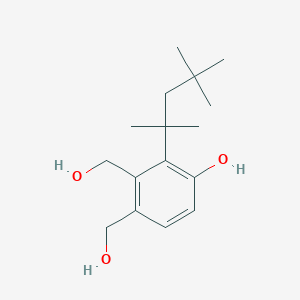
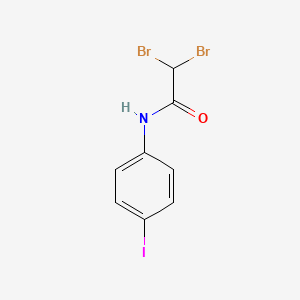
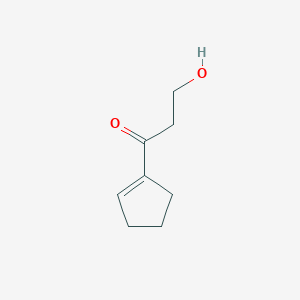
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)

![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)

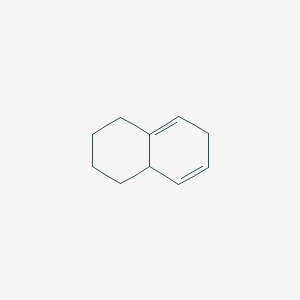
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
